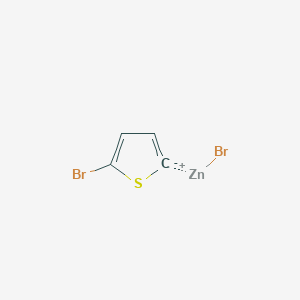

5-Bromo-2-thienylzinc bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-2H-thiophen-2-ide;bromozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGCPOFIURDPFT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]SC(=C1)Br.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-thienylzinc bromide chemical properties

An In-depth Technical Guide to 5-Bromo-2-thienylzinc Bromide: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal organozinc reagent in modern synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of the reagent's synthesis, handling, reactivity, and critical role in the construction of complex molecular architectures. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of Organozinc Reagents

Organozinc compounds, first prepared by Edward Frankland in 1849, have become indispensable tools for carbon-carbon bond formation.[1] Their moderate reactivity, compared to highly polar organolithium or Grignard reagents, imparts a remarkable degree of functional group tolerance, allowing for complex syntheses without the need for extensive protecting group strategies.[1][2][3] This unique characteristic is central to their widespread use in palladium- and nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry.[2]

Among the vast arsenal of organozinc reagents, this compound stands out as a highly valuable building block. It provides a direct route to incorporating the 5-bromo-2-thienyl moiety, a common structural motif in pharmaceuticals, agrochemicals, and organic electronic materials. The presence of the bromine atom on the thiophene ring serves as a convenient synthetic handle for subsequent functionalization, enabling iterative cross-coupling strategies for the rapid assembly of complex molecular libraries.

Core Physicochemical and Safety Profile

This compound is almost exclusively handled as a solution, typically in tetrahydrofuran (THF), due to its reactivity. Its properties are summarized below.

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 151073-94-8 | [4][5][6] |

| Molecular Formula | C₄H₂Br₂SZn | [5][7] |

| Molecular Weight | 307.32 g/mol | [5][8] |

| Appearance | Typically a solution in THF | [8][9] |

| Typical Concentration | 0.5 M in THF | [9][10] |

| Density (of 0.5M solution) | ~1.021 g/mL at 25 °C | [5][11] |

| Storage Conditions | 2-8°C, under inert atmosphere (Argon) | [12] |

Safety and Handling

This reagent is hazardous and requires careful handling by trained personnel using appropriate engineering controls and personal protective equipment (PPE).

-

Hazards: Flammable liquid and vapor. Water-reactive. Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.[5][9][12]

-

Handling: All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[9][13] Use non-sparking tools and ensure adequate ventilation.

-

PPE: Chemical-resistant gloves (inspect prior to use), flame-retardant lab coat, and chemical safety goggles/face shield are mandatory.

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse with copious amounts of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, do not induce vomiting. In all cases of exposure, seek immediate medical attention.

Synthesis and Preparation

The preparation of organozinc halides can be achieved through several methods. The most common is the direct insertion of zinc metal into an organic halide. This process often requires highly activated zinc, such as Rieke® Zinc, to react efficiently with aryl bromides.[1] An alternative and frequently used laboratory method involves transmetalation from a more reactive organometallic species, such as an organolithium or Grignard reagent.

Workflow for Synthesis via Transmetalation

The following diagram outlines the logical flow for preparing this compound from 2,5-dibromothiophene. This two-step approach is common when direct zinc insertion is sluggish.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound (0.5 M Solution in THF)

This protocol is a representative procedure for laboratory-scale synthesis. Causality: The selective lithiation at the 2-position of 2,5-dibromothiophene is driven by the higher acidity of the proton at this position, facilitating the lithium-halogen exchange. The subsequent transmetalation with zinc bromide is a rapid and exothermic process that yields the more stable organozinc reagent.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet. Maintain a positive pressure of argon throughout the procedure.

-

Initial Charge: To the flask, add anhydrous zinc bromide (ZnBr₂, 1.1 equivalents) and dissolve it in anhydrous tetrahydrofuran (THF). Cool the resulting solution to 0 °C.

-

Grignard Formation (Alternative to Lithiation): In a separate flame-dried flask under argon, prepare the corresponding Grignard reagent by adding a solution of 2,5-dibromothiophene (1.0 equivalent) in anhydrous THF dropwise to a stirring suspension of magnesium turnings (1.05 equivalents) in THF. A crystal of iodine can be added to initiate the reaction.

-

Transmetalation: Once the Grignard formation is complete, slowly transfer the Grignard solution via cannula to the cooled solution of zinc bromide.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of the organozinc reagent is typically complete within this timeframe.

-

Quantification and Storage: The concentration of the resulting this compound solution should be determined by titration (e.g., with iodine) before use. The solution can be stored in a sealed, argon-flushed container at 2-8 °C.[12]

Reactivity and Key Applications: The Negishi Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium- or nickel-catalyzed cross-coupling reactions.[14][15] The Negishi coupling is particularly effective for forming C(sp²)–C(sp²) bonds, making it ideal for synthesizing biaryl and hetero-biaryl compounds.[15]

Mechanism of the Negishi Coupling

The catalytic cycle of the Negishi coupling is a well-established pathway common to many cross-coupling reactions.[15][16]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.[14][15]

-

Transmetalation: The organozinc reagent (this compound) transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[15][16][17] This step is the defining feature of the Negishi reaction.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[14][15]

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol: Negishi Coupling of this compound with an Aryl Iodide

This protocol demonstrates the practical application of the reagent in a typical cross-coupling reaction. Causality: The choice of a palladium catalyst with phosphine ligands is crucial; the ligands stabilize the palladium center and modulate its reactivity to facilitate the oxidative addition and reductive elimination steps. Tetrakis(triphenylphosphine)palladium(0) is a common and effective choice for many standard couplings.[14]

-

Apparatus Setup: In a glovebox or under a positive flow of argon, charge a flame-dried Schlenk flask with the aryl iodide (1.0 equivalent), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), and a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF to the flask to dissolve the solids.

-

Reagent Addition: While stirring, slowly add the solution of this compound (0.5 M in THF, 1.2-1.5 equivalents) to the reaction mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (around 60-65 °C) and monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-aryl-5-bromothiophene.

Significance in Drug Discovery and Materials Science

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its bioisosteric relationship with the phenyl ring allows it to modulate pharmacokinetic properties like solubility and metabolism while maintaining or enhancing biological activity. This compound is a key reagent for introducing this scaffold during the synthesis of novel drug candidates.[18]

In materials science, polythiophenes are a major class of conductive polymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The ability to precisely construct thiophene-based oligomers and polymers via iterative cross-coupling reactions, often starting from reagents like this compound, is fundamental to the development of new functional materials.

Conclusion

This compound is a powerful and versatile synthetic tool. Its combination of high reactivity in cross-coupling reactions and excellent tolerance for a wide range of functional groups makes it an invaluable reagent for chemists in both academic and industrial settings.[2][19] A thorough understanding of its properties, preparation, and handling is essential for leveraging its full potential in the efficient synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

Casares, J. A., Espinet, P., Fuentes, B., & Salas, G. (2007). Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents. Journal of the American Chemical Society, 129(12), 3508–3509. [Link]

-

Wikipedia. (n.d.). Negishi coupling. [Link]

-

Grokipedia. (n.d.). Negishi coupling. [Link]

-

Limberakis, C. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 70-103). The Royal Society of Chemistry. [Link]

-

Chemistry Notes. (2022, August 12). Negishi coupling reaction: Mechanism, popular application. [Link]

-

Chem-Station. (2014, March 14). Negishi Cross Coupling Reaction. [Link]

-

Bucknell Digital Commons. (n.d.). Cross-Coupling Reactions of Functionalized Organozinc Reagents for the Synthesis of β,β-Disubstituted α,β-Unsaturated Ketones. [Link]

-

ChemHelp ASAP. (2020, February 13). Negishi cross-coupling reaction [Video]. YouTube. [Link]

-

Kallepalli, V. A., Bédard, A.-C., & Organ, M. G. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters, 20(23), 7446–7450. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. [Link]

-

Organic Syntheses. (n.d.). NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS: (S)-N-BENZYL-7-CYANO-2-ETHYL-N-PHENYLHEPTANAMIDE. [Link]

-

Regent Chemicals. (n.d.). This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal^t bottles. [Link]

-

Wipf Group. (2009, May 27). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Doan, K. M. M., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Journal of Medicinal Chemistry, 64(3), 1159–1173. [Link]

-

Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine - Safety Data Sheet. [Link]

-

Chen, Y. W., Yiu, C.-P. B., & Wong, K.-Y. (2022). Discovery and mechanism of action of Thonzonium bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses. Biomedicine & Pharmacotherapy, 155, 113793. [Link]

-

PubChem. (n.d.). 5-Bromo-2-pentene. [Link]

-

PubChem. (n.d.). 5-Bromohexanoic acid. [Link]

-

NIST. (n.d.). 5-Bromo-2-thiophenecarboxaldehyde. [Link]

Sources

- 1. Organozinc Reagents [sigmaaldrich.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 151073-94-8 [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 151073-94-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal™ bottles 50 mL [thermofisher.com]

- 10. This compound, 0.50 M in THF | 151073-94-8 [sigmaaldrich.com]

- 11. Page loading... [guidechem.com]

- 12. 5-氯-2-噻吩基溴化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 13. regentchemicals.com.sg [regentchemicals.com.sg]

- 14. Negishi coupling - Wikipedia [en.wikipedia.org]

- 15. books.rsc.org [books.rsc.org]

- 16. chemistnotes.com [chemistnotes.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Discovery and mechanism of action of Thonzonium bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-thienylzinc bromide from 2,5-dibromothiophene

For professionals in pharmaceutical research, agrochemical development, and materials science, the strategic construction of complex molecular architectures is paramount. Organozinc reagents, particularly functionalized heteroarylzinc halides, serve as indispensable building blocks in modern organic synthesis. Their remarkable functional group tolerance and predictable reactivity in cross-coupling reactions make them superior choices over more reactive organometallic counterparts like Grignard or organolithium reagents.[1][2]

This guide provides a comprehensive, field-proven methodology for the selective synthesis of 5-Bromo-2-thienylzinc bromide, a key intermediate, from the readily available starting material, 2,5-dibromothiophene. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and discuss critical aspects of handling, characterization, and safety.

The Strategic Importance of Thienylzinc Reagents

Thiophene-containing molecules are prevalent in a vast array of pharmaceuticals, electronic materials, and polymers. The ability to selectively functionalize the thiophene ring is crucial for developing new chemical entities. This compound is a versatile intermediate that allows for the introduction of a diverse range of substituents at the 2-position of the thiophene ring via Negishi cross-coupling reactions, while retaining the bromine atom at the 5-position for subsequent transformations.[3][4] This sequential functionalization is a powerful strategy in the synthesis of complex thiophene derivatives.

The Challenge of Selectivity: A Mechanistic Perspective

The synthesis of this compound from 2,5-dibromothiophene presents a significant challenge: achieving selective insertion of zinc into only one of the two carbon-bromine bonds. The direct oxidative addition of zinc metal into a C-Br bond is the most straightforward method for preparing organozinc halides.[5][6] However, with a symmetrical starting material like 2,5-dibromothiophene, the reaction can potentially lead to a mixture of the desired mono-zincated product, the di-zincated product, and unreacted starting material.

The key to achieving high selectivity lies in controlling the reaction conditions and utilizing a highly reactive form of zinc. The reactivity of the C-Br bonds in 2,5-dibromothiophene is not identical. The bromine at the 2-position is generally more susceptible to oxidative addition than the bromine at the 5-position due to the electronic influence of the sulfur atom. However, this inherent difference in reactivity is often insufficient to guarantee high selectivity with standard zinc dust.

To overcome this, the use of activated zinc, often referred to as Rieke® Zinc, is highly recommended.[1] Rieke® Zinc is a highly reactive form of zinc metal, typically prepared by the reduction of a zinc salt with an alkali metal like lithium.[1][7] This activation process generates a fine zinc powder with a high surface area, rendering it exceptionally reactive for the formation of organozinc reagents under mild conditions.[1][8] The enhanced reactivity of Rieke® Zinc allows the reaction to proceed at lower temperatures, which favors the selective insertion into the more reactive C-Br bond.

Recent studies have shown that the presence of lithium salts, such as lithium chloride (LiCl), can significantly accelerate the formation of organozinc reagents.[9][10] LiCl is thought to aid in the solubilization of the organozinc species from the metal surface, thereby exposing fresh zinc surface for further reaction.[11] This dynamic process is crucial for achieving high conversion and selectivity.

Diagram 1: Proposed Reaction Mechanism

Caption: Proposed mechanism for the selective synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful control of each step ensures the desired outcome. All manipulations must be performed under an inert atmosphere (e.g., argon or high-purity nitrogen) using standard Schlenk line or glovebox techniques, as organozinc reagents are sensitive to air and moisture.[12][13] All glassware should be rigorously dried, and anhydrous solvents are essential.[1][14]

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2,5-Dibromothiophene | >98% | Commercially Available | Purify by distillation if necessary. |

| Activated Zinc (Rieke® Zinc) | Slurry in THF | Commercially Available | Handle as a pyrophoric reagent. |

| Lithium Chloride (LiCl) | Anhydrous, >99% | Commercially Available | Dry under vacuum at >150 °C before use. |

| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Solvent Purification System | Use freshly purified solvent. |

| Iodine (I₂) | Crystal, >99.8% | Commercially Available | For titration. |

| Deuterated Chloroform (CDCl₃) | For NMR | Commercially Available | For characterization. |

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum under a positive pressure of argon, add anhydrous lithium chloride (1.05 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to achieve a final concentration of approximately 0.5 M with respect to the 2,5-dibromothiophene.

-

Stir the mixture until the LiCl is fully dissolved.

-

-

Addition of Activated Zinc:

-

While stirring, add a commercially available slurry of activated zinc (Rieke® Zinc) in THF (1.1 equivalents) to the reaction flask via cannula transfer.[13]

-

The mixture should appear as a fine, dark grey to black suspension.

-

-

Addition of 2,5-Dibromothiophene:

-

In a separate flame-dried flask, prepare a solution of 2,5-dibromothiophene (1.0 equivalent) in anhydrous THF.

-

Slowly add the 2,5-dibromothiophene solution to the stirring zinc suspension via syringe pump over a period of 30-60 minutes.

-

Causality: A slow addition rate is crucial to maintain a low concentration of the starting material in the reaction mixture, which helps to minimize the formation of the di-zincated byproduct. It also helps to control any exotherm.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature (20-25 °C).

-

The progress of the reaction can be monitored by taking small aliquots, quenching them with a saturated solution of ammonium chloride, extracting with diethyl ether, and analyzing the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material and the appearance of 2-bromothiophene (from quenching the product) are indicative of reaction progress.

-

The reaction is typically complete within 2-4 hours.

-

-

Work-up and Isolation (In-situ Use is Recommended):

-

Once the reaction is complete, it is highly recommended to use the resulting solution of this compound directly in the subsequent reaction (e.g., Negishi coupling). Organozinc reagents are often not isolated as pure substances but are prepared and used in-situ.[12]

-

If necessary, the excess zinc can be allowed to settle, and the supernatant containing the organozinc reagent can be carefully transferred to another flask via cannula.

-

Diagram 2: Experimental Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Characterization and Quality Control

The concentration of the prepared organozinc solution should be determined before its use in subsequent reactions. A common method is titration with a standardized solution of iodine in THF.

Titration Protocol:

-

Transfer a known volume (e.g., 1.0 mL) of the organozinc solution to a dry flask under argon.

-

Add a few crystals of a colorimetric indicator, such as 1,10-phenanthroline.

-

Titrate with a standardized solution of iodine in THF until the endpoint, indicated by a persistent color change, is reached.

NMR Spectroscopy:

While ¹H NMR can be used for qualitative analysis of the organozinc reagent after quenching, direct NMR analysis of organozinc species can be complex due to Schlenk equilibrium and the presence of lithium salts.[15][16] However, ¹H NMR of a quenched aliquot (with D₂O) can confirm the regioselectivity of the zinc insertion by observing the formation of 2-bromothiophene-5-d.

Safety and Handling

-

Activated Zinc: Rieke® Zinc is highly reactive and can be pyrophoric upon exposure to air. It must be handled strictly under an inert atmosphere.[13]

-

Organozinc Reagents: While generally less reactive than Grignard or organolithium reagents, organozinc compounds are still sensitive to air and moisture.[12][17] They should be handled with care in a well-ventilated fume hood.

-

Solvents: Anhydrous THF can form explosive peroxides. Always use freshly purified solvent and check for peroxides before use.

-

Quenching: Excess activated zinc and organozinc reagents should be quenched carefully. For trace amounts, isopropanol followed by water and then dilute HCl is a safe procedure. For larger quantities, a slow addition of isopropanol with stirring, followed by water and then dilute HCl is recommended.[13]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.[18]

Conclusion

The selective synthesis of this compound from 2,5-dibromothiophene is a highly enabling transformation for the synthesis of complex thiophene-containing molecules. By leveraging the enhanced reactivity of activated zinc and carefully controlling the reaction conditions, high selectivity and yield can be reliably achieved. The protocol described herein provides a robust and validated method for researchers in drug development and materials science to access this valuable synthetic intermediate. The emphasis on understanding the underlying causality of each experimental step ensures that this guide serves not just as a procedure, but as a tool for informed and successful synthesis.

References

- Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids. Journal of the American Chemical Society.

- An Efficient and Reliable Procedure for the Preparation of Highly Reactive Rieke Zinc. MDPI.

- NMR Spectroscopic Structural Determination of Organozinc Reagents: Evidence for "Highly Coordinated" Zinc

- Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, Not in the Solids. Journal of the American Chemical Society.

- Preparation of Organozinc Reagents Using Activated Rieke® Zinc: Applic

- Organozinc chemistry. Wikipedia.

- Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. eScholarship.org.

- Mechanistic Studies of Organozinc Reagent Formation using Single-Particle Fluorescence Microscopy. eScholarship.org.

- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. NIH.

- Guide to Handling Rieke Zinc in THF. Rieke Metals.

- Process for the preparation of organozinc halides.

- PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. Shodhganga.

- Preparation and Applications of Functionalized Organozinc Compounds. Georg Thieme Verlag.

- Zinc: Organometallic Chemistry.

- Negishi coupling. Wikipedia.

- Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Organic Chemistry Portal.

- Organic Syntheses Procedure. Organic Syntheses.

- Negishi Coupling. Organic Chemistry Portal.

- Safety. Chemistry LibreTexts.

- Organozinc Reagents. Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. Negishi Coupling [organic-chemistry.org]

- 5. US20130109876A1 - Process for the preparation of organozinc halides - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic Studies of Organozinc Reagent Formation using Single-Particle Fluorescence Microscopy [escholarship.org]

- 10. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 11. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 13. riekemetals.com [riekemetals.com]

- 14. dspace.ncl.res.in [dspace.ncl.res.in]

- 15. NMR Spectroscopic Structural Determination of Organozinc Reagents: Evidence for "Highly Coordinated" Zincates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach [escholarship.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 5-Bromo-2-thienylzinc bromide: Molecular Structure, Synthesis, and Application in Cross-Coupling Reactions

This guide provides a comprehensive technical overview of 5-bromo-2-thienylzinc bromide, a pivotal organozinc reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, a detailed protocol for its preparation, and its application in palladium-catalyzed cross-coupling reactions, offering insights grounded in established scientific principles and practical laboratory experience.

Introduction: The Significance of Organozinc Reagents

Organozinc compounds have emerged as indispensable tools in the construction of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Their appeal lies in a unique balance of reactivity and functional group tolerance, setting them apart from more reactive organometallic counterparts like Grignard or organolithium reagents. This compound, in particular, serves as a versatile building block, enabling the introduction of the 5-bromo-2-thienyl moiety, a common structural motif in various biologically active compounds. This guide will illuminate the practical aspects of handling and utilizing this valuable reagent.

Molecular Structure and Physicochemical Properties

This compound is an organometallic compound where a zinc atom is covalently bonded to the C2 position of a 5-bromothiophene ring and also bears a bromine atom. This structure renders the thienyl group nucleophilic, facilitating its transfer in cross-coupling reactions.

Molecular Formula: C₄H₂Br₂SZn[1]

Molecular Weight: 307.32 g/mol [1]

CAS Number: 151073-94-8

The precise structure of organozinc halides in solution can be complex, often existing as equilibria between monomeric, dimeric, and other aggregated forms, influenced by the solvent. In its commonly used tetrahydrofuran (THF) solution, it is represented as a monomeric species for mechanistic discussions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Typically supplied as a 0.5 M solution in THF | Commercial Suppliers |

| Density (of 0.5M solution in THF) | ~1.021 g/mL at 25 °C | [1] |

| Solubility | Soluble in ethereal solvents like THF and diethyl ether | General Knowledge |

| Stability | Sensitive to air and moisture | General Knowledge |

Synthesis of this compound: A Validated Protocol

The preparation of this compound is achieved through the direct insertion of activated zinc into the carbon-bromine bond of a suitable precursor. The choice of starting material is critical for regioselectivity. While 2-bromothiophene can be used, a more common and regioselective approach for synthesizing this specific isomer involves the use of 2,5-dibromothiophene. The higher reactivity of one C-Br bond over the other in the presence of activated zinc allows for the selective formation of the desired organozinc reagent.

The following protocol is a self-validating system, designed to ensure high yield and purity of the final reagent solution. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Rationale for Experimental Choices

-

Activated Zinc: Commercial zinc dust is often not reactive enough to readily undergo oxidative insertion into aryl bromides. Activation, typically with agents like 1,2-dibromoethane or iodine, or the use of highly reactive Rieke® Zinc, is crucial to clean the zinc surface of passivating oxides and enhance its reactivity.[2]

-

Inert Atmosphere: Organozinc reagents are highly sensitive to oxygen and moisture.[3] All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to prevent decomposition.

-

Anhydrous Solvents: The presence of water will rapidly quench the organozinc reagent through protonolysis. Therefore, the use of anhydrous solvents is mandatory.

-

Starting Material: 2,5-Dibromothiophene: The two bromine atoms on the thiophene ring have different electronic environments. The bromine at the 2-position is more susceptible to oxidative addition by zinc due to the influence of the sulfur atom, leading to the desired this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Zinc dust (<10 micron, activated)

-

Iodine (catalytic amount)

-

2,5-Dibromothiophene

-

Anhydrous Tetrahydrofuran (THF)

Equipment:

-

Two-necked round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Reflux condenser, flame-dried

-

Argon or Nitrogen line with bubbler

-

Syringes and needles

Step-by-Step Procedure:

-

Zinc Activation: To a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of argon, add activated zinc dust (1.2 equivalents). Add a crystal of iodine. The iodine serves as an activator, and its color will fade as it reacts with the zinc surface.

-

Solvent Addition: Add anhydrous THF via syringe to the flask.

-

Addition of Precursor: Dissolve 2,5-dibromothiophene (1.0 equivalent) in anhydrous THF in a separate flame-dried flask. Transfer this solution to the zinc suspension via cannula or syringe.

-

Reaction: Gently heat the reaction mixture to a reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by quenching a small aliquot with iodine and analyzing by GC-MS to observe the disappearance of 2,5-dibromothiophene.

-

Completion and Use: After the reaction is complete, allow the excess zinc to settle. The resulting supernatant is the solution of this compound in THF, which can be used directly in subsequent reactions. The concentration of the reagent can be determined by titration.

Caption: Workflow for the synthesis of this compound.

Application in Negishi Cross-Coupling Reactions

This compound is a premier reagent for Negishi cross-coupling reactions, a palladium-catalyzed process that forges a C-C bond between an organozinc compound and an organic halide or triflate. This reaction is renowned for its high yields, stereospecificity, and broad functional group tolerance.

The Catalytic Cycle: A Mechanistic Overview

The mechanism of the Negishi coupling is a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organozinc reagent (this compound) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol: Negishi Coupling of this compound with 4-Iodoanisole

This protocol details a typical Negishi coupling reaction, providing a practical example for researchers.

Materials:

-

This compound solution in THF (prepared as above)

-

4-Iodoanisole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous THF

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Schlenk flask, flame-dried

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen line with bubbler

-

Syringes and needles

-

Separatory funnel

Step-by-Step Procedure:

-

Catalyst and Substrate Addition: To a flame-dried Schlenk flask under argon, add tetrakis(triphenylphosphine)palladium(0) (2-5 mol%). Add 4-iodoanisole (1.0 equivalent) dissolved in anhydrous THF.

-

Addition of Organozinc Reagent: Slowly add the solution of this compound (1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-5-bromothiophene. Typical yields for this type of reaction are generally high, often exceeding 80%.

Handling, Storage, and Safety Considerations

Organozinc reagents, including this compound, are reactive and require careful handling.

-

Air and Moisture Sensitivity: Always handle under an inert atmosphere. Use well-dried glassware and anhydrous solvents.

-

Storage: Store solutions of organozinc reagents in a cool, dry place under an inert atmosphere. Commercially available solutions are often supplied in Sure/Seal™ bottles.

-

Quenching: Unused or residual organozinc reagents must be quenched safely. This is typically done by slow, dropwise addition of a protic solvent like isopropanol or ethanol at low temperature (e.g., in an ice bath), followed by the addition of water.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of functionalized thiophenes via Negishi cross-coupling. Its preparation through the direct insertion of activated zinc into 2,5-dibromothiophene is a reliable method, and its subsequent coupling reactions proceed with high efficiency and functional group tolerance. This guide provides the essential theoretical framework and practical protocols to empower researchers to confidently and safely utilize this valuable synthetic tool in their drug discovery and materials science endeavors.

References

-

Alfa Chemistry. This compound. [Link]

-

National Center for Biotechnology Information. "Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design" PubChem. [Link]

-

Organic Chemistry Portal. Negishi Coupling. [Link]

-

EPFL. Protocol for quenching reactive chemicals. [Link]

-

Organic Syntheses. "NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS: (S)-N-BENZYL-7-CYANO-2-ETHYL-N-PHENYLHEPTANAMIDE". [Link]

-

ACS Publications. "Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds". [Link]

-

National Center for Biotechnology Information. "2,5-Bis(5-bromo-2-thienyl)thiophene" PubMed Central. [Link]

-

Han, C. & Buchwald, S. L. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides". J. Am. Chem. Soc.2009 , 131 (21), 7532–7533. [Link]

-

Organic Syntheses. "AIR- AND MOISTURE-STABLE ARYL- AND HETEROARYLZINC REAGENTS FOR CROSS-COUPLING REACTIONS". [Link]

-

UCL Discovery. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. [Link]

Sources

Physical properties of 5-Bromo-2-thienylzinc bromide

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Bromo-2-thienylzinc bromide

Abstract

This compound has emerged as a pivotal organozinc reagent, particularly valued for its role in the synthesis of complex organic molecules. As a key building block in palladium- and nickel-catalyzed cross-coupling reactions, its utility is most pronounced in the formation of carbon-carbon bonds, enabling the construction of substituted thiophene derivatives. Thiophene moieties are integral to a vast array of pharmaceuticals, agrochemicals, and organic electronic materials, making this reagent indispensable for researchers in drug discovery and materials science. This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound, its synthesis, handling protocols, and its application in the widely-used Negishi cross-coupling reaction. The content herein is structured to provide both foundational knowledge and practical, field-proven insights for scientists and development professionals.

Introduction to Heterocyclic Organozinc Reagents

Organozinc compounds, or organozinc reagents, are a cornerstone of modern synthetic organic chemistry. Their moderate reactivity, high functional group tolerance, and excellent solubility in common organic solvents make them superior to more reactive organometallics like Grignard or organolithium reagents in many contexts. Their most significant application is in the Negishi cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds between organozinc species and organic halides.[1][2][3] This reaction's versatility allows for the coupling of sp³, sp², and sp hybridized carbon atoms, a feature not common to all cross-coupling methods.[1]

Within this class of reagents, this compound holds particular importance. The thiophene ring is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize it at the 2-position while retaining a bromine handle at the 5-position for subsequent transformations makes this reagent a highly strategic building block.

Synthesis and Formation

The most common and efficient method for preparing this compound is through the direct oxidative addition (or insertion) of activated zinc metal into one of the carbon-bromine bonds of 2,5-dibromothiophene.[4] This site-selective mono-insertion is a testament to the nuanced reactivity that can be achieved with carefully controlled reaction conditions.

Causality in Synthesis: Why This Method Works

The success of this synthesis hinges on two key factors: the activation of the zinc metal and the use of an anhydrous, aprotic solvent.

-

Zinc Activation: Commercial zinc powder is often coated with a passivating layer of zinc oxide, which inhibits its reaction. Activation, typically achieved by treating the zinc with a small amount of an oxidant like iodine or 1,2-dibromoethane, cleans the metal surface and creates highly reactive sites for the oxidative insertion to occur. The procedure detailed below utilizes iodine, which is consumed in a short pre-activation step.[5]

-

Solvent Choice: Tetrahydrofuran (THF) is the solvent of choice. It is polar enough to dissolve the resulting organozinc species and its ethereal nature helps to stabilize the reagent through coordination. Crucially, it is aprotic; any protic solvent (like water or alcohols) would instantly quench the organozinc reagent.

Detailed Synthesis Protocol

This protocol is a representative procedure and should be performed by trained personnel using appropriate safety measures, including an inert atmosphere.

-

Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and heated to remove any adsorbed moisture. The flask is then backfilled with an inert gas (Argon or Nitrogen).

-

Zinc Activation: To the flask, add activated zinc powder (1.5 equivalents). Add anhydrous THF via syringe, followed by a catalytic amount of iodine (I₂) (approx. 2 mol%).[5] Stir the mixture at room temperature until the characteristic brown/purple color of the iodine disappears, indicating the formation of reactive zinc.

-

Reagent Formation: Dissolve 2,5-dibromothiophene (1.0 equivalent) in anhydrous THF in a separate dry flask. Add this solution dropwise via syringe to the activated zinc slurry.

-

Reaction & Monitoring: The reaction is typically exothermic. It can be stirred at room temperature or gently heated (e.g., 40-50 °C) to ensure completion. The reaction progress can be monitored by taking small aliquots, quenching them with a proton source (like saturated NH₄Cl), and analyzing the organic components by GC-MS to observe the disappearance of 2,5-dibromothiophene and the appearance of 2-bromothiophene.

-

Final Product: Once the reaction is complete, allow the excess zinc to settle. The resulting supernatant is the solution of this compound, which can be carefully cannulated to another flask for storage or used directly in subsequent reactions. Its concentration can be determined via titration.

Synthesis Workflow Diagram

Caption: Workflow for the direct synthesis of this compound.

Core Physical and Chemical Properties

This compound is almost exclusively handled as a solution due to its reactivity towards air and moisture. Its physical properties are therefore intrinsically linked to its solvent, typically THF.

| Property | Value / Description | Source(s) |

| Chemical Name | This compound | [6][7][8] |

| CAS Number | 151073-94-8 | [6][7][8][9] |

| Molecular Formula | C₄H₂Br₂SZn | [6][7] |

| Molecular Weight | 307.32 g/mol | [6][7][10] |

| Appearance | Commercially available as a solution (e.g., 0.5M in THF). The solution is typically clear to light yellow/brown. | [11][12] |

| Density | ~1.021 g/mL at 25 °C (for a 0.5M solution in THF) | [6] |

| Solubility | Readily soluble in ethereal solvents such as Tetrahydrofuran (THF) and Diethyl ether. Insoluble in water (reacts). | [11] |

| Stability | Highly sensitive to air and moisture. Reacts with protic sources. Thermally sensitive over long periods. | [11] |

| Storage | Must be stored under an inert atmosphere (Argon is preferred) in a tightly sealed, specialized container (e.g., ChemSeal™ bottle) at cool temperatures (2-8°C). | [11][13][14] |

Spectroscopic Characterization

Due to its reactive nature, obtaining spectroscopic data (NMR, IR) on the isolated material is impractical and rarely performed. Characterization is typically inferential. The successful formation of the reagent is confirmed by its subsequent reactivity in a cross-coupling reaction to yield the expected product. For quantitative analysis, an aliquot of the reagent solution can be quenched with D₂O, and the resulting deuterium-incorporated 2-bromothiophene can be analyzed and quantified by ¹H NMR or GC-MS against an internal standard.

Safety and Handling Protocols

The handling of this compound requires strict adherence to safety protocols for air-sensitive reagents.

-

Inert Atmosphere: All manipulations must be carried out under an inert atmosphere, using either a nitrogen- or argon-filled glovebox or standard Schlenk line techniques.

-

Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves, though prolonged contact should be avoided).

-

Syringe Techniques: Use oven-dried glass syringes or cannulas for transferring the solution. It is critical to flush the syringe with an inert gas before drawing up the reagent to prevent contamination.

-

Quenching and Disposal: Unused reagent should be quenched slowly and carefully. A common method is the slow, dropwise addition of the reagent to a stirred, cooled solution of a protic solvent like isopropanol or ethanol, often diluted with a non-reactive solvent like hexane. The resulting mixture should be disposed of according to institutional hazardous waste guidelines.

-

Hazards: The reagent itself is harmful if swallowed or comes into contact with skin. The THF solvent is highly flammable and can form explosive peroxides upon prolonged exposure to air.[14]

Application in Negishi Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in the Negishi cross-coupling reaction.[4][15] This reaction allows for the efficient formation of a C(sp²)-C(sp²) bond between the thiophene ring and another aryl or vinyl group.

General Reaction Scheme

The reaction couples the thienylzinc reagent with an aryl or vinyl halide (or triflate) in the presence of a palladium(0) or nickel(0) catalyst.

Catalytic Cycle Explained

The mechanism of the Negishi coupling is a well-established catalytic cycle involving three key steps:[1][16]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organozinc reagent transfers its organic group (the 5-bromo-2-thienyl moiety) to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. This step is the defining feature of the Negishi coupling.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Negishi Coupling Catalytic Cycle Diagram

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Conclusion

This compound is a powerful and versatile synthetic tool. While its inherent reactivity demands careful handling and storage under inert conditions, its physical properties, particularly its solubility in THF, make it highly amenable to use in solution-phase chemistry. Its primary application in Negishi cross-coupling provides a reliable and high-yielding pathway to complex thiophene-containing molecules that are of significant interest to the pharmaceutical and materials science industries. A thorough understanding of its synthesis, properties, and handling is essential for any researcher aiming to leverage its synthetic potential.

References

-

Adamantylzinc Bromides: Direct Preparation and Application to Cross-Coupling Reaction . ResearchGate. [Link]

-

This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal^t bottles . Regent Chemicals. [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides . National Institutes of Health (NIH). [Link]

-

Negishi coupling . Wikipedia. [Link]

-

Negishi cross-coupling reaction . YouTube (ChemHelp ASAP). [Link]

-

Negishi Coupling . Organic Chemistry Portal. [Link]

-

This compound, 0.5M SOLU TION IN TETRAHYDROFURAN . C-BUY. [Link]

-

Organic Syntheses Procedure . Organic Syntheses. [Link]

-

SAFETY DATA SHEET - Zinc bromide, anhydrous . Thermo Fisher Scientific. [Link]

-

Advances in Cross-Coupling Reactions . National Institutes of Health (NIH). [Link]

Sources

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 151073-94-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 151073-94-8 [chemicalbook.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. regentchemicals.com.sg [regentchemicals.com.sg]

- 12. This compound, 0.5M SOLU TION IN TETRAHYDROFURAN | 代理品牌 | 产品中心 | 西宝商城 [mall.seebio.cn]

- 13. This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles 50 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 14. H58942.AD [thermofisher.com]

- 15. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Stability and Reactivity of 5-Bromo-2-thienylzinc bromide

This guide provides a comprehensive overview of 5-Bromo-2-thienylzinc bromide, a crucial intermediate for researchers, scientists, and professionals in drug development. Delving into its core characteristics, this document elucidates the stability and reactivity profile of this organozinc reagent, offering field-proven insights into its preparation, handling, and application in synthetic chemistry.

Introduction: The Role of this compound in Modern Synthesis

This compound is a member of the versatile class of organozinc reagents, which are widely employed in carbon-carbon bond-forming reactions.[1] Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, enabling the synthesis of complex organic molecules with high functional group tolerance.[2] The presence of the thiophene moiety makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and materials with desirable electronic properties. This guide will explore the critical aspects of its chemistry to ensure its effective and safe utilization in the laboratory.

Physicochemical Properties and Commercial Availability

This compound is commercially available, typically as a 0.5 M solution in tetrahydrofuran (THF), packaged under an inert atmosphere of argon in resealable bottles to ensure its stability.[3][4][5]

| Property | Value | Reference |

| CAS Number | 151073-94-8 | [6][7][8] |

| Molecular Formula | C₄H₂Br₂SZn | [7] |

| Molecular Weight | 307.32 g/mol | [7] |

| Appearance | Solution in THF | [3][4][5] |

| Common Concentration | 0.5 M | [3][4][5] |

Stability Profile: Handling and Storage with Confidence

The stability of organozinc reagents is a critical factor influencing their successful application. This compound, like other organozinc halides, exhibits moderate stability but is susceptible to degradation by atmospheric moisture and oxygen.

Organozinc compounds are known to be sensitive to air and moisture, which can lead to the decomposition of the reagent.[9][10][11] The carbon-zinc bond is polarized, rendering the organic moiety nucleophilic and the zinc center electrophilic. Reaction with water leads to protonolysis, yielding 2-bromothiophene and zinc hydroxybromide. Oxidation by atmospheric oxygen can also occur, leading to the formation of undesired byproducts.

Experimental Protocol: Inert Atmosphere Handling

To mitigate decomposition, this compound must be handled under an inert atmosphere, such as argon or nitrogen, using standard Schlenk line or glovebox techniques.

Workflow for Handling Air-Sensitive Reagents:

Caption: Workflow for handling this compound under inert atmosphere.

While specific thermal decomposition data for this compound is not extensively documented, organozinc halides in THF are generally stable at room temperature for extended periods when stored under a positive pressure of inert gas.[12] However, elevated temperatures can accelerate decomposition pathways. For long-term storage, refrigeration at 2-8°C is recommended.

For optimal stability, this compound solution should be stored in its original, unopened container in a cool, dry, and well-ventilated area, away from sources of ignition.[9][10][11][13] Once opened, the bottle should be carefully resealed under an inert atmosphere to prevent contamination.

Storage Conditions Summary:

| Condition | Recommendation | Rationale |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents decomposition by air and moisture. |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation. |

| Container | Original, tightly sealed bottle | Ensures integrity and prevents contamination. |

| Location | Cool, dry, well-ventilated area | Safety and stability. |

Reactivity Profile: A Versatile Tool for C-C Bond Formation

The reactivity of this compound is characterized by the nucleophilicity of the thienyl group, making it an excellent partner in cross-coupling reactions.

The Negishi coupling is a cornerstone application of organozinc reagents, involving the palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide.[1][2] this compound readily participates in these reactions, coupling with a wide range of aryl, heteroaryl, and vinyl halides to form the corresponding biaryl or vinylated thiophene derivatives.

Reaction Scheme: Negishi Coupling

Sources

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal™ bottles 50 mL [thermofisher.com]

- 4. This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles 50 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. regentchemicals.com.sg [regentchemicals.com.sg]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | 151073-94-8 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. fishersci.com [fishersci.com]

5-Bromo-2-thienylzinc bromide solubility in THF

An In-depth Technical Guide to the Solubility and Handling of 5-Bromo-2-thienylzinc Bromide in Tetrahydrofuran

Abstract

This technical guide provides a comprehensive analysis of the solubility, preparation, and handling of this compound in tetrahydrofuran (THF). As a pivotal organozinc reagent in modern synthetic chemistry, particularly for the construction of complex pharmaceutical intermediates and organic materials via Negishi cross-coupling, a thorough understanding of its solution behavior is paramount for reproducible and high-yielding outcomes. This document moves beyond simple solubility values to explore the underlying mechanistic principles governing its dissolution, the critical role of additives, and the thermodynamics of the solution process. Detailed, field-proven protocols for both in situ preparation and the handling of commercial solutions are provided, grounded in the principles of scientific integrity and experimental causality.

Introduction: The Synthetic Utility of a Versatile Reagent

Organozinc compounds, while known for over a century, have seen a renaissance in recent decades due to their remarkable functional group tolerance and moderate reactivity, which strikes an ideal balance between stability and nucleophilicity.[1][2] Within this class, this compound has emerged as an indispensable building block. Its structure incorporates a thiophene ring, a common motif in medicinal chemistry, and retains a bromine atom that allows for subsequent, orthogonal functionalization.[3] The primary application of this reagent is as a nucleophilic partner in palladium-catalyzed Negishi cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of electrophiles.[4][5] Understanding its behavior in its most common solvent, THF, is not merely a matter of convenience but a fundamental prerequisite for process optimization, scalability, and safety.

Physicochemical Properties

A summary of the key properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 151073-94-8 | [6][7][8] |

| Molecular Formula | C₄H₂Br₂SZn | [6][8] |

| Molecular Weight | 307.31 g/mol | [8][9] |

| Appearance | Typically a solution in THF | [7][9] |

| Common Form | 0.5 M solution in THF | [7][9][10] |

Solubility in Tetrahydrofuran (THF): A Mechanistic Deep Dive

While many organozinc reagents are prepared and used in situ, this compound is sufficiently stable to be sold as a standardized solution, typically at a concentration of 0.5 M in THF.[7][9] This value represents a practical and stable solubility limit for most synthetic applications. The dissolution process, however, is not a simple physical mixing but a complex interplay of coordination chemistry and equilibria.

The Role of THF as a Coordinating Solvent

Tetrahydrofuran is not an inert medium for organozinc reagents. The oxygen atom in THF acts as a Lewis base, donating electron density to the electron-deficient zinc center. This coordination is crucial for several reasons:

-

Stabilization: The THF molecules solvate the zinc center, stabilizing the organometallic species in solution and preventing uncontrolled aggregation or decomposition.[11][12]

-

Solubilization: The formation of THF adducts, such as RZnX(THF)₂, breaks up the aggregate structures that organozinc halides might form in the solid state, facilitating their entry into the solution phase.[12]

The Critical Influence of Additives: The "Ate" Complex

The direct insertion of zinc metal into an aryl halide can be a slow and inefficient process. Mechanistic studies have revealed that the rate-determining step is often the solubilization of the initially formed organozinc species from the metal surface.[13][14] The addition of lithium chloride (LiCl) dramatically accelerates this process.

Causality: LiCl is not merely a salt; it actively participates in the solubilization by forming a more soluble and kinetically active "ate" complex.[13] The chloride ions coordinate to the zinc center, forming a zincate species of the type Li⁺[RZnBrCl]⁻. This ionic complex, with its charge separation and coordinated THF molecules, is significantly more soluble in the polar aprotic THF medium than the neutral organozinc halide alone.[13][14] This principle is so fundamental that many preparations of organozinc reagents from activated "Rieke® Zinc" inherently benefit from the LiCl byproduct generated during the zinc activation process.[13][15]

The mechanism of LiCl-assisted solubilization can be visualized as follows:

Caption: LiCl-mediated solubilization of the organozinc reagent.

The Schlenk Equilibrium

In solution, organozinc halides (RZnX) exist in equilibrium with their corresponding diorganozinc (R₂Zn) and zinc dihalide (ZnX₂) species.[2][12]

2 RZnBr ⇌ R₂Zn + ZnBr₂

The position of this equilibrium is influenced by the solvent, temperature, and the presence of coordinating salts. While RZnBr is often the dominant species, the presence of the more reactive R₂Zn can influence subsequent reaction pathways. For synthetic purposes, the mixture is typically treated as a single "RZnBr" reagent.

Thermodynamic Considerations

The dissolution of this compound in THF is a thermodynamically favorable process, driven by a negative Gibbs free energy change (ΔG). This can be broken down into enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).

-

Enthalpy (ΔH): The overall enthalpy of solution is the sum of three steps:

-

Energy input to overcome solute-solute interactions (endothermic, ΔH₁ > 0).

-

Energy input to disrupt solvent-solvent interactions (endothermic, ΔH₂ > 0).

-

Energy released upon forming solute-solvent interactions (exothermic, ΔH₃ < 0).[16] For this system, the strong coordination between THF and the zinc center, especially in the presence of LiCl to form "ate" complexes, makes ΔH₃ highly exothermic. This release of energy typically outweighs the energy required to break the initial interactions, leading to an overall exothermic or slightly endothermic dissolution process.

-

-

Entropy (ΔS): The dissolution of a structured solid into a solution generally leads to an increase in disorder, making the entropy change positive (ΔS > 0). This favorable entropy change also contributes to the spontaneity of the dissolution process.[16]

Experimental Protocols

Safety Precaution: Organozinc reagents are air and moisture-sensitive.[15][17] All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware must be rigorously oven-dried and cooled under an inert atmosphere, and anhydrous solvents are required.[15]

Protocol 1: In Situ Preparation via Activated Zinc

This protocol describes the preparation of a ~0.5 M solution of this compound from 2,5-dibromothiophene.

Materials:

-

Activated Zinc powder (e.g., Rieke® Zinc or freshly prepared)

-

2,5-dibromothiophene

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Chloride (LiCl), anhydrous (if not using Rieke® Zinc which contains it)

-

Iodine (for activation, optional)

-

Standard Schlenk line setup and oven-dried glassware

Methodology:

-

Glassware Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

-

Zinc Activation: Under a positive pressure of argon, charge the flask with activated zinc (1.1 equivalents). If using standard zinc dust, add a crystal of iodine and gently warm until the purple color dissipates. Add anhydrous LiCl (1.1 equivalents).

-

Reagent Addition: In a separate dry flask, dissolve 2,5-dibromothiophene (1.0 equivalent) in anhydrous THF to create a ~1 M solution. Transfer this solution to the zinc-containing flask via cannula.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often initiated by gentle warming (to ~40-50 °C) and is typically mildly exothermic. The progress can be monitored by GC analysis of quenched aliquots (e.g., with I₂).

-

Completion & Use: The reaction is typically complete within 2-4 hours. Once the starting material is consumed, allow the excess zinc to settle. The resulting supernatant, a clear to slightly cloudy solution of this compound, can be used directly for subsequent reactions.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 有機鋅試劑 [sigmaaldrich.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound, 0.50 M in THF | 151073-94-8 [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound, 0.5M in THF, packaged under Argon in resealable ChemSeal™ bottles 50 mL [thermofisher.com]

- 10. regentchemicals.com.sg [regentchemicals.com.sg]

- 11. chemrxiv.org [chemrxiv.org]

- 12. research-portal.uu.nl [research-portal.uu.nl]

- 13. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. youtube.com [youtube.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 5-Bromo-2-thienylzinc Bromide Solution: Commercial Availability, Quality Control, and Synthetic Applications

Abstract: This guide provides a comprehensive technical overview of 5-bromo-2-thienylzinc bromide, a pivotal organozinc reagent in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development and materials science, this document details the reagent's commercial availability, standard specifications, and underlying principles of its synthesis and quality control. Furthermore, it offers in-depth, field-proven protocols for its handling, storage, and application in palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling. The content is structured to deliver not only procedural steps but also the causal reasoning behind methodological choices, ensuring a blend of practical utility and scientific rigor.

Introduction to Thienylzinc Reagents

Organozinc compounds, first prepared by Edward Frankland in 1848, are a cornerstone of modern synthetic chemistry.[1] Their reactivity is moderate, placing them between the highly reactive organolithium and Grignard reagents and the less reactive organoboron compounds.[2][3] This tunable reactivity allows for excellent functional group tolerance, making them indispensable for the synthesis of complex molecules where sensitive moieties such as esters, nitriles, and ketones must be preserved.

The thiophene nucleus is a privileged scaffold in medicinal chemistry and organic electronics. Its presence in numerous FDA-approved drugs and high-performance organic semiconductors underscores the importance of synthetic methods for its functionalization. This compound serves as a highly valuable bifunctional building block. It possesses a nucleophilic organozinc moiety for carbon-carbon bond formation at the 2-position, while the bromine atom at the 5-position is retained for subsequent downstream transformations, such as a second, different cross-coupling reaction. This dual functionality enables efficient and convergent synthetic strategies.

Commercial Availability and Specifications

This compound is readily available from several major chemical suppliers. It is almost exclusively sold as a solution, typically at a concentration of 0.5 M in anhydrous tetrahydrofuran (THF), to ensure stability and ease of handling.

The choice of THF as a solvent is critical; it effectively solvates the organozinc species, maintaining its solubility and reactivity while being relatively inert under typical reaction conditions. Due to the reagent's high sensitivity to air and moisture, suppliers provide it in specialized air-excluding packaging, such as the ChemSeal™ bottles from Thermo Scientific or similar septum-sealed containers, under an inert argon atmosphere.[4][5][6] This packaging is essential for preserving the reagent's titer over time.

Table 1: Typical Commercial Specifications for this compound Solution

| Parameter | Specification | Rationale & Notes |

| CAS Number | 151073-94-8[4][7] | Unique identifier for the chemical substance. |

| Molecular Formula | C₄H₂Br₂SZn[7] | Corresponds to the chemical structure. |

| Molecular Weight | 307.31 g/mol [4] | Used for stoichiometric calculations. |

| Typical Concentration | 0.5 M[4][5] | A standard concentration balancing reactivity and solution stability. |

| Solvent | Tetrahydrofuran (THF) | Provides good solubility and compatibility with cross-coupling reactions. |

| Appearance | Varies (e.g., brown solution) | Color can vary based on purity and trace impurities. |

| Density | ~1.021 g/mL at 25 °C[7][8] | Important for accurate measurement by volume. |

| Storage Conditions | 2–8°C, under inert gas | Refrigeration slows potential degradation pathways. Inert atmosphere is critical. |

| Packaging | Air-excluding, septum-sealed bottles (e.g., ChemSeal™)[4][5] | Prevents decomposition by atmospheric oxygen and moisture. |

Key suppliers for this reagent include Sigma-Aldrich (MilliporeSigma) , Thermo Fisher Scientific (Alfa Aesar) , Rieke Metals , and Alfa Chemistry .[4][7][8][9]

Synthesis and Quality Control

Industrial Synthesis Pathway

The most common and efficient industrial synthesis of this compound involves the direct oxidative addition (or insertion) of activated zinc metal into the carbon-bromine bond of 2,5-dibromothiophene.[10] This method is favored for its atom economy and functional group tolerance.

The mechanism involves two primary steps: (1) oxidative addition of zinc to the C-Br bond to form surface-bound organozinc intermediates, and (2) solubilization of these intermediates into the solvent, a step often accelerated by additives like lithium chloride.[11] The activation of commercial zinc powder is a critical prerequisite for achieving efficient reaction rates. This is typically accomplished by treating the zinc with activators like iodine or 1,2-dibromoethane or by using highly reactive "Rieke Zinc," which is prepared by the reduction of ZnCl₂.[12]

Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.

Protocol 2: General Procedure for a Palladium-Catalyzed Negishi Coupling

-

Objective: To couple this compound with an aryl bromide to form a 5-bromo-2-arylthiophene derivative.

-

Safety: This reaction must be performed under an inert atmosphere. Palladium catalysts and ligands can be toxic and should be handled with care.

-

Materials:

-

Aryl bromide (Ar-Br, 1.0 equiv)

-

This compound solution (0.5 M in THF, 1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos)

-

Anhydrous THF or another suitable anhydrous solvent (e.g., Dioxane, Toluene)

-

-

Procedure:

-

Reactor Setup: To a flame-dried Schlenk flask under argon, add the aryl bromide (1.0 equiv), the palladium catalyst, and any solid ligand.

-

Solvent Addition: Add anhydrous THF via syringe to dissolve the solids.

-

Reagent Addition: At room temperature, add the this compound solution (1.2–1.5 equiv) dropwise to the stirred reaction mixture.

-

Reaction: Heat the mixture to a specified temperature (e.g., 60–80 °C) and monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 2 to 24 hours.

-

Quenching: Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-bromo-2-arylthiophene.

-

Conclusion

This compound is a commercially accessible, highly versatile, and synthetically powerful reagent. Its robust performance in Negishi cross-coupling reactions, combined with the retained bromine handle for further functionalization, makes it an invaluable tool for the efficient construction of complex molecules in pharmaceutical and materials science research. Proper handling, storage, and quality control are paramount to achieving reliable and reproducible results, unlocking the full potential of this important synthetic intermediate.

References

-

[13]2-Thienylzinc bromide solution, 1 X 50 mL (499412-50ML) - Alkali Scientific. (n.d.). Alkali Scientific. Retrieved January 10, 2026, from [Link]

-

[10]Kim, S., & Kim, J. (2015). Site-Selective Mono-Oxidative Addition of Active Zinc into Carbon-Bromine Bond... ChemInform Abstract.

-

[5]this compound, 0.5M in THF, packaged under Argon in resealable ChemSeal^t bottles - Regent Chemicals. (n.d.). Regent Chemicals. Retrieved January 10, 2026, from [Link]

-

[14]Gutmann, B., et al. (2020). Scalable Continuous Synthesis of Organozinc Reagents and Their Immediate Subsequent Coupling Reactions. Organic Process Research & Development. ACS Publications.

-

[15]this compound, 0.5M SOLU TION IN TETRAHYDROFURAN. (n.d.). Seebio. Retrieved January 10, 2026, from [Link]

-

[2]Gemoets, H. P. L., et al. (2024). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development. ACS Publications.